molecular formula C11H17N3O B2358358 N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide CAS No. 2305472-69-7

N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide

Cat. No.: B2358358
CAS No.: 2305472-69-7
M. Wt: 207.277
InChI Key: LWWCPPZROGXSII-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide is an organic compound that features a pyrazole ring attached to a propyl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide typically involves the reaction of 2,2-dimethyl-3-pyrazol-1-ylpropan-1-amine with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes

Properties

IUPAC Name

N-(2,2-dimethyl-3-pyrazol-1-ylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-4-10(15)12-8-11(2,3)9-14-7-5-6-13-14/h4-7H,1,8-9H2,2-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWCPPZROGXSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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